Welcome to the BenchChem Online Store!
molecular formula C10H13BrO B8496553 2-(3-(2-Bromoethyl)phenyl)ethanol

2-(3-(2-Bromoethyl)phenyl)ethanol

Cat. No. B8496553
M. Wt: 229.11 g/mol
InChI Key: AQHLULSSIXWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476265B2

Procedure details

A suspension of 2,2′-(1,3-phenylene)diethanol (step c) (1.03 kg, 6.22 mol, 1.0 equiv.) in toluene (13.49 L, 15.0 vols) and 48% HBr (1.44 L, 12.75 mol, 2.05 equiv.) was heated at 87° C. for 14 h. Additional 48% w/w HBr (0.35 L 3.11 mol, 0.5 equiv.) was charged and the mixture was stirred at reflux for a further 24 h. The mixture was cooled to ambient and the layers were separated. The organic layer was concentrated to afford 1.39 kg of material. The purification was split into two equal batches of 800 g. The crude meta-bromoalcohol (800 g) was dissolved in DCM (1.6 L, 2 vols w.r.t. the mass of crude material) and charged to a dry pad of silica gel (3.6 kg, 4 wt equiv.). The pad was eluted with 10% IPAc/Heptane (16 L) to remove the fast running impurities then 50% IPAc/Heptane (20 L) to wash off the product. The product containing fractions from each of the silica pads were combined, concentrated at 40-45° C. and then dried to constant weight to afford 1.32 kg (81% Th.) of meta-bromoalcohol as a pale yellow oil.
Quantity
1.03 kg
Type
reactant
Reaction Step One
Name
Quantity
1.44 L
Type
reactant
Reaction Step One
Quantity
13.49 L
Type
solvent
Reaction Step One
Name
Quantity
0.35 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:10][CH2:11]O)[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][OH:9])[CH:2]=1.[BrH:13]>C1(C)C=CC=CC=1>[Br:13][CH2:11][CH2:10][C:1]1[CH:2]=[C:3]([CH2:7][CH2:8][OH:9])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.03 kg
Type
reactant
Smiles
C1(=CC(=CC=C1)CCO)CCO
Name
Quantity
1.44 L
Type
reactant
Smiles
Br
Name
Quantity
13.49 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.35 L
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient and the layers
CUSTOM
Type
CUSTOM
Details
were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCCC=1C=C(C=CC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 kg
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.